molecular formula C9H12N2O B13325946 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol

Cat. No.: B13325946
M. Wt: 164.20 g/mol
InChI Key: DDSNJRCQESDCLX-UHFFFAOYSA-N
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Description

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can be carried out under microwave conditions or solvent-free conditions using KF/basic alumina . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylboronic acids, oxidizing agents, and reducing agents . For example, the reaction with arylboronic acids can lead to the formation of monoarylated or diarylated naphthyridines . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, making it an attractive target for antiviral chemotherapy . The exact molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol

InChI

InChI=1S/C9H12N2O/c1-6-8-4-7(12)5-11-9(8)2-3-10-6/h4-6,10,12H,2-3H2,1H3

InChI Key

DDSNJRCQESDCLX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N=CC(=C2)O

Origin of Product

United States

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